Ethyl 5-chloro-2-ethoxybenzoate
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Overview
Description
Ethyl 5-chloro-2-ethoxybenzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.68 g/mol . It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the 2-position and a chlorine atom at the 5-position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2-ethoxybenzoate can be synthesized through the esterification of 5-chlorosalicylic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a solvent such as toluene or xylene, followed by purification through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-ethoxybenzoic acid and ethanol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Hydrolysis: The major products are 5-chloro-2-ethoxybenzoic acid and ethanol.
Oxidation: Products include quinones and other oxidized derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-ethoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and chlorine substituents on the benzene ring influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-ethoxybenzoate
- Ethyl 4-chloro-2-ethoxybenzoate
- Methyl 5-chloro-2-ethoxybenzoate
Uniqueness
This compound is unique due to the specific positioning of the ethoxy and chlorine groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 5-chloro-2-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKWBSKDNMOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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